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Compound of Interest

Compound Name: (S)-1-Benzyl-2-methylpiperazine

Cat. No.: B1385791 Get Quote

An In-depth Technical Guide to (S)-1-Benzyl-2-methylpiperazine: Properties, Synthesis, and

Applications

Introduction
(S)-1-Benzyl-2-methylpiperazine is a chiral heterocyclic compound of significant interest to

the scientific community, particularly in the fields of medicinal chemistry and asymmetric

synthesis. As a derivative of piperazine, a ubiquitous scaffold in drug discovery, this molecule

combines the structural rigidity and physicochemical advantages of the piperazine ring with the

stereochemical control offered by a chiral center.[1] The presence of the benzyl group at the N1

position serves as a common protecting group, which can be readily removed via

hydrogenolysis, allowing for further functionalization.[2] This guide provides a comprehensive

overview of its chemical and structural properties, a detailed synthesis protocol, and its

applications for researchers and drug development professionals.

Caption: Chemical structure of (S)-1-Benzyl-2-methylpiperazine.

Core Chemical and Physical Properties
The fundamental properties of (S)-1-Benzyl-2-methylpiperazine are summarized below.

These data are critical for its handling, storage, and application in synthetic chemistry.
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Property Value Reference(s)

IUPAC Name
(2S)-1-benzyl-2-

methylpiperazine

CAS Number 511254-92-5

Molecular Formula C₁₂H₁₈N₂ [3][4]

Molecular Weight 190.28 g/mol [4][5]

Physical Form Solid

Boiling Point (Racemic) 122–124°C at 2.5 mmHg [2]

Solubility

Soluble in organic solvents

such as ethanol and

dichloromethane.

[6]

Storage Temperature Refrigerator (2-8°C)
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Structural Analysis and Stereochemistry
(S)-1-Benzyl-2-methylpiperazine is characterized by a six-membered piperazine ring, which

typically adopts a stable chair conformation to minimize steric strain.[7] The key structural

features are:

Piperazine Core: A saturated diazacyclohexane ring that is a common pharmacophore. Its

two nitrogen atoms provide sites for substitution and can act as hydrogen bond acceptors or

protonatable basic centers, influencing the molecule's pharmacokinetic profile.

N1-Benzyl Group: The benzyl group (C₆H₅CH₂) attached to one of the nitrogen atoms often

functions as a protecting group in multi-step syntheses. It is stable under many reaction

conditions but can be selectively removed by catalytic hydrogenation, unmasking the

secondary amine for further reactions.[2]
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C2-Methyl Group (S)-Configuration: The methyl group at the C2 position introduces a

stereocenter. The designated (S)-configuration is crucial, as this chirality is transferred in

asymmetric synthesis, making the molecule a valuable chiral building block.[8][9] The

stereochemical integrity of this center dictates the stereochemical outcome of subsequent

reactions where it is used to induce chirality.

The interplay between the bulky benzyl group and the C2-methyl group influences the

conformational equilibrium of the piperazine ring, which can be a determining factor in its

recognition by enzymes or its effectiveness as a chiral ligand.

Synthesis Protocol: N-Benzylation of (S)-2-
Methylpiperazine
The most direct synthesis of (S)-1-Benzyl-2-methylpiperazine involves the selective mono-N-

benzylation of the commercially available chiral precursor, (S)-2-methylpiperazine. The primary

challenge is to prevent dialkylation, which would yield the symmetric 1,4-dibenzyl-2-

methylpiperazine.
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Caption: Workflow for the synthesis of (S)-1-Benzyl-2-methylpiperazine.
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Step-by-Step Methodology
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux

condenser, add (S)-2-methylpiperazine (1.0 eq). Dissolve it in a suitable polar aprotic

solvent, such as acetonitrile (ACN) or tetrahydrofuran (THF).

Causality:A polar aprotic solvent is chosen to dissolve the reactants without participating in

the reaction. Acetonitrile is often preferred for its higher boiling point, which allows for

heating to drive the reaction to completion.

Addition of Base: Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 1.5-2.0

eq) or sodium bicarbonate (NaHCO₃), to the solution.

Causality:The base is essential to neutralize the hydrobromic acid (HBr) byproduct formed

during the reaction. Using a mild, non-nucleophilic base prevents side reactions and is

easily removed by filtration after the reaction. An excess is used to ensure complete

neutralization.

Addition of Alkylating Agent: While stirring, add benzyl bromide (or benzyl chloride) (1.0-1.1

eq) dropwise to the mixture at room temperature.

Causality:This is a standard Sₙ2 reaction where the nitrogen of the piperazine acts as a

nucleophile, attacking the benzylic carbon and displacing the bromide. Adding the benzyl

bromide slowly helps control the reaction's exothermicity. A slight excess may be used to

ensure full conversion of the starting material, but a large excess should be avoided to

minimize the risk of dialkylation.

Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile)

and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer

Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the

starting material is consumed.

Causality:Heating provides the necessary activation energy for the Sₙ2 reaction. The N4

nitrogen is generally more sterically accessible and slightly more basic, but careful control

of stoichiometry and conditions allows for the desired mono-benzylation.
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Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the

inorganic salts (e.g., K₂CO₃ and KBr) and wash the solid with a small amount of the solvent.

Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.

Causality:This step removes the insoluble byproducts and the solvent, isolating the crude

desired compound along with any unreacted reagents or side products.

Purification: Purify the crude product using silica gel column chromatography. A gradient of

ethyl acetate in hexanes, often with a small percentage of triethylamine (e.g., 1%), is

typically used as the eluent.

Causality:Chromatography separates the desired mono-benzylated product from the

starting material, any dibenzylated byproduct, and other impurities. The addition of

triethylamine to the eluent deactivates the acidic silica gel, preventing the basic amine

product from streaking on the column and leading to better separation.

Applications in Research and Drug Development
(S)-1-Benzyl-2-methylpiperazine is a versatile intermediate with several key applications:

Chiral Building Block in Pharmaceutical Synthesis: Its primary use is as a precursor in the

synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs).[10]

The piperazine moiety is present in numerous drugs, and starting with a chiral fragment like

this allows for the construction of specific stereoisomers, which is often critical for therapeutic

efficacy and safety.[1] Derivatives of benzylpiperazine have been investigated for their

activity as σ1 receptor ligands for pain management and in the development of anticancer

agents.[11][12]

Chiral Auxiliary: A chiral auxiliary is a compound temporarily incorporated into a synthesis to

control the stereochemical outcome of a reaction.[8][9] After the desired stereocenter is

created, the auxiliary is removed. While less common than oxazolidinones, chiral piperazines

can serve this role, guiding the formation of new stereocenters with high diastereoselectivity.

Chiral Solvating Agent: In NMR spectroscopy, chiral solvating agents (CSAs) are used to

determine the enantiomeric excess (ee) of a chiral sample. (S)-1-Benzyl-2-
methylpiperazine derivatives have been studied for their ability to form transient

diastereomeric complexes with racemic analytes through non-covalent interactions (e.g.,
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hydrogen bonding).[13][14] These diastereomeric complexes have different NMR spectra,

allowing for the quantification of each enantiomer.

Safety and Handling
(S)-1-Benzyl-2-methylpiperazine should be handled with appropriate care in a laboratory

setting. Based on data for the racemic mixture and similar compounds, the following hazards

are identified:

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

Precautionary Statements:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

P280: Wear protective gloves/protective clothing/eye protection/face protection.

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood while wearing

standard personal protective equipment (PPE), including safety glasses, gloves, and a lab

coat.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://orgsyn.org/demo.aspx?prep=cv5p0088
https://pubchem.ncbi.nlm.nih.gov/compound/S_-1-Benzyl-2-methylpiperazine
https://pubchem.ncbi.nlm.nih.gov/compound/S_-1-Benzyl-2-methylpiperazine
https://m.chemicalbook.com/ProductChemicalPropertiesCB01009604.htm
https://pubchem.ncbi.nlm.nih.gov/compound/1-Benzyl-2-methylpiperazine
https://pubchem.ncbi.nlm.nih.gov/compound/1-Benzyl-2-methylpiperazine
https://www.pipzine-chem.com/products/piperazine/r-1-benzyl-2-methylpiperazine.html
https://www.pipzine-chem.com/products/piperazine/r-1-benzyl-2-methylpiperazine.html
https://en.wikipedia.org/wiki/Piperazine
https://chiral.bocsci.com/chiral-compounds/other-chiral-auxiliaries-4294.html
https://en.wikipedia.org/wiki/Chiral_auxiliary
https://www.chemimpex.com/products/31944
https://pmc.ncbi.nlm.nih.gov/articles/PMC8291485/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8291485/
https://pubmed.ncbi.nlm.nih.gov/24124106/
https://pubmed.ncbi.nlm.nih.gov/24124106/
https://www.researchgate.net/publication/233993816_Chiral_solvating_properties_of_S-1-benzyl-6-methylpiperazine-25-dione
https://www.researchgate.net/publication/239190527_S-_N-Benzyl-36-methylpiperazine-25-diones_as_chiral_solvating_agents_for_N-acylamino_acid_esters
https://www.benchchem.com/product/b1385791#s-1-benzyl-2-methylpiperazine-chemical-properties-and-structure
https://www.benchchem.com/product/b1385791#s-1-benzyl-2-methylpiperazine-chemical-properties-and-structure
https://www.benchchem.com/product/b1385791#s-1-benzyl-2-methylpiperazine-chemical-properties-and-structure
https://www.benchchem.com/product/b1385791#s-1-benzyl-2-methylpiperazine-chemical-properties-and-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1385791?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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